molecular formula C26H30O6 B1227912 5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone

5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone

Cat. No. B1227912
M. Wt: 438.5 g/mol
InChI Key: LGSFAJAWSUQNON-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone is a trihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7 and 3', a methoxy group at position 4' and prenyl groups at positions 8 and 2'. Isolated from Dendrolobium lanceolatum, it exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is a trihydroxyflavanone, a monomethoxyflavanone and a member of 4'-methoxyflavanones. It derives from a (2S)-flavanone.

Scientific Research Applications

Antibacterial and Antifungal Properties

Research has shown that flavanones, similar in structure to 5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone, possess antibacterial and antifungal properties. A study on Eysenhardtia texana revealed the isolation of novel antibacterial and antifungal flavanones, highlighting the potential of such compounds in combating microbial infections (Wächter et al., 1999). Similarly, research on Erythrina livingstoniana identified new flavanones with antibacterial efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as antioxidant properties (Bedane et al., 2015).

Antimicrobial and Antimalarial Activities

Compounds structurally related to the specified flavanone have demonstrated antimicrobial and antimalarial activities. For instance, flavanones isolated from Tripterygium wilfordii showed significant antimicrobial activities against various pathogens and exhibited antimalarial properties (Chen et al., 2017). This suggests potential applications of such flavanones in developing treatments for infectious diseases.

Chemical Synthesis and Conversion

Flavanones, including those structurally similar to the compound , have been subjects of chemical synthesis studies. Research focusing on the direct conversion of flavanones to other compounds, such as quinolones, reveals the versatility and potential applications of these flavanones in synthetic chemistry and pharmaceuticals (Sato et al., 1999).

Potential in Cancer Chemoprevention

Flavanones related to 5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone have been studied for their potential in cancer chemoprevention. A study on Tephrosia toxicaria indicated the isolation of flavanones that induced quinone reductase, a marker for cancer chemopreventive potential (Jang et al., 2003).

Inhibitory Activity Against Cyclooxygenase-2

Research has also explored the potential of flavanones in inhibiting cyclooxygenase-2, an enzyme associated with inflammation and pain. A study on Macaranga conifera identified prenylated flavonoids that inhibited cyclooxygenase-2, suggesting their potential use in developing anti-inflammatory drugs (Jang et al., 2002).

properties

Product Name

5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone

Molecular Formula

C26H30O6

Molecular Weight

438.5 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-[3-hydroxy-4-methoxy-2-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C26H30O6/c1-14(2)6-8-17-16(10-11-22(31-5)25(17)30)23-13-21(29)24-20(28)12-19(27)18(26(24)32-23)9-7-15(3)4/h6-7,10-12,23,27-28,30H,8-9,13H2,1-5H3/t23-/m0/s1

InChI Key

LGSFAJAWSUQNON-QHCPKHFHSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)OC)[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C

SMILES

CC(=CCC1=C(C=CC(=C1O)OC)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)OC)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone
Reactant of Route 2
Reactant of Route 2
5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone
Reactant of Route 3
5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone
Reactant of Route 4
5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone
Reactant of Route 5
5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone
Reactant of Route 6
5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.